molecular formula C12H11NO3S B12119971 2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- CAS No. 893730-01-3

2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)-

Cat. No.: B12119971
CAS No.: 893730-01-3
M. Wt: 249.29 g/mol
InChI Key: DXBZPVFQFPNODS-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- is an organic compound that belongs to the class of thiophene carboxylic acids. This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a pyridine ring substituted with a methoxy and a methyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

893730-01-3

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(6-methoxy-2-methylpyridin-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-9(3-4-11(13-7)16-2)8-5-10(12(14)15)17-6-8/h3-6H,1-2H3,(H,14,15)

InChI Key

DXBZPVFQFPNODS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C2=CSC(=C2)C(=O)O

Origin of Product

United States

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